![molecular formula C24H28N4O3S B2386429 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide CAS No. 886888-24-0](/img/structure/B2386429.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide” is a complex organic compound that contains several functional groups, including a benzimidazole, a piperidine, a sulfonyl group, a phenyl group, and a carboxamide group . These functional groups suggest that the compound could have a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzimidazole and piperidine rings would give the molecule a rigid, cyclic structure, while the sulfonyl and carboxamide groups could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzimidazole and piperidine rings might undergo electrophilic substitution reactions, while the sulfonyl and carboxamide groups could be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide belongs to a class of compounds with significant potential in various biological activities. Research studies have synthesized similar compounds to explore their potential in medicinal chemistry, particularly in the treatment of diseases and understanding of biochemical processes.
Antimalarial and Antiviral Properties : One study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to compounds with promising antimalarial activity characterized by IC50 values of <30µM. These compounds exhibited good ADMET properties and lacked cytotoxicity at effective concentrations. Theoretical calculations and molecular docking studies of the most active compounds showed significant electron transfer tendencies, indicating potential antiviral applications against SARS-CoV-2 through binding energy calculations with main protease and spike glycoprotein targets (Fahim & Ismael, 2021).
Antiproliferative and Anti-HIV Activity : Another study synthesized derivatives of 2-Piperazino-1,3-benzo[d]thiazoles and evaluated them for their antiproliferative activity against human tumor-derived cell lines and for their ability to inhibit HIV-1 and HIV-2. The findings revealed notable effects on certain cell lines, showcasing the therapeutic potential of such compounds in cancer and HIV treatment (Al-Soud et al., 2010).
Cytochrome P450 Enzyme Interaction : The metabolism of Lu AA21004, a novel antidepressant, involved oxidation processes leading to various metabolites. Understanding the interaction of such compounds with cytochrome P450 enzymes provides insights into their metabolic pathways, aiding in the development of safer and more effective drugs (Hvenegaard et al., 2012).
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with various targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This solubility can influence the bioavailability of the compound.
Result of Action
Imidazole derivatives have been known to exhibit a wide variety of interesting biochemical and pharmacological properties .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c29-24(18-5-1-2-6-18)25-19-9-11-20(12-10-19)32(30,31)28-15-13-17(14-16-28)23-26-21-7-3-4-8-22(21)27-23/h3-4,7-12,17-18H,1-2,5-6,13-16H2,(H,25,29)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJGZXXUJZYUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

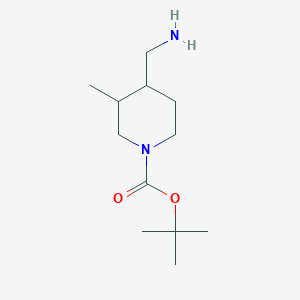
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2386349.png)


![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2386359.png)
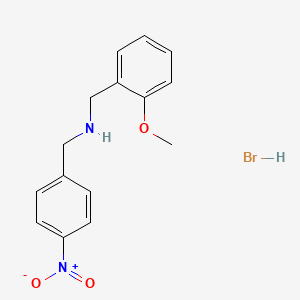
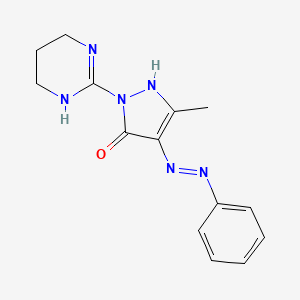
![N-[[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2386366.png)
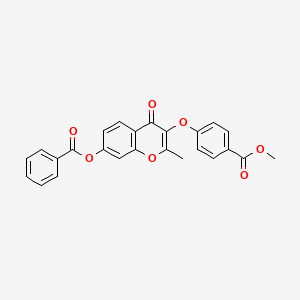
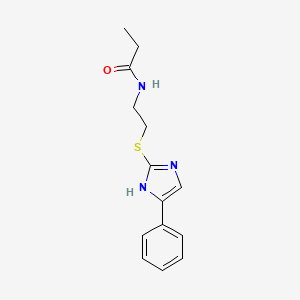
![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)